molecular formula C33H45N5S2 B12803419 Piperazine, 1,1'-(2,6-pyridinediylbis(4,1-phenylenemethylenethio-2,1-ethanediyl))bis(4-methyl- CAS No. 129225-06-5

Piperazine, 1,1'-(2,6-pyridinediylbis(4,1-phenylenemethylenethio-2,1-ethanediyl))bis(4-methyl-

Cat. No.: B12803419
CAS No.: 129225-06-5
M. Wt: 575.9 g/mol
InChI Key: RRNJUPWYWPYOAG-UHFFFAOYSA-N
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Description

Piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylenethio-2,1-ethanediyl))bis(4-methyl-) is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine core linked to a pyridine ring and phenylene groups through methylene and thioether linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis

Industrial Production Methods

Industrial production methods for piperazine derivatives typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylenethio-2,1-ethanediyl))bis(4-methyl-) can undergo various chemical reactions, including:

    Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to piperidine under appropriate conditions.

    Substitution: The phenylene groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated phenylene derivatives.

Scientific Research Applications

Piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylenethio-2,1-ethanediyl))bis(4-methyl-) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active piperazine derivatives.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylenethio-2,1-ethanediyl))bis(4-methyl-) involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simple piperazine derivative with a wide range of biological activities.

    1-(2-Pyridyl)piperazine: A piperazine derivative with a pyridine ring, similar to the compound .

    4-Methylpiperazine: A piperazine derivative with a methyl group, similar to the compound .

Uniqueness

Piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylenethio-2,1-ethanediyl))bis(4-methyl-) is unique due to its complex structure, which combines a piperazine core with pyridine and phenylene groups through methylene and thioether linkages. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

129225-06-5

Molecular Formula

C33H45N5S2

Molecular Weight

575.9 g/mol

IUPAC Name

1-methyl-4-[2-[[4-[6-[4-[2-(4-methylpiperazin-1-yl)ethylsulfanylmethyl]phenyl]pyridin-2-yl]phenyl]methylsulfanyl]ethyl]piperazine

InChI

InChI=1S/C33H45N5S2/c1-35-14-18-37(19-15-35)22-24-39-26-28-6-10-30(11-7-28)32-4-3-5-33(34-32)31-12-8-29(9-13-31)27-40-25-23-38-20-16-36(2)17-21-38/h3-13H,14-27H2,1-2H3

InChI Key

RRNJUPWYWPYOAG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCSCC2=CC=C(C=C2)C3=NC(=CC=C3)C4=CC=C(C=C4)CSCCN5CCN(CC5)C

Origin of Product

United States

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